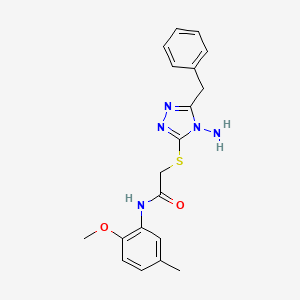

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Description

This compound belongs to the class of 1,2,4-triazole-based thioacetamides, characterized by a central triazole ring substituted with an amino group at position 4, a benzyl group at position 5, and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-13-8-9-16(26-2)15(10-13)21-18(25)12-27-19-23-22-17(24(19)20)11-14-6-4-3-5-7-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYFAESJJGGOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thioether Formation: The triazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether-triazole intermediate with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions could target the triazole ring or the nitro group if present.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities. Research indicates that triazole compounds can inhibit the growth of various pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Studies have shown that triazole derivatives can induce apoptosis in cancer cells. The specific compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the inhibition of cell proliferation and the induction of programmed cell death .

Synthesis and Characterization

The synthesis of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of appropriate thio compounds with substituted acetamides. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. For example, NMR analysis reveals distinct chemical shifts corresponding to the functional groups present in the molecule .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications to the benzyl and methoxy groups can significantly affect the compound's potency and selectivity against specific targets. SAR studies indicate that variations in substituents can enhance efficacy while reducing toxicity .

Antimicrobial Efficacy

A study evaluating various triazole derivatives, including our compound, found that it exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as a therapeutic agent .

Anticancer Studies

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analyses showed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer activity .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s unique structure may allow it to bind to specific molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compounds with the 1,2,4-triazole-thioacetamide scaffold differ in substituents on the triazole ring and the arylacetamide group, leading to variations in physicochemical properties:

*Calculated based on molecular formula.

Key Observations :

- Methoxy vs. Halogen Substitutions : The 2-methoxy-5-methylphenyl group in the target compound likely confers different electronic and steric effects compared to halogenated analogs (e.g., 5-chloro-2-methylphenyl in ), which could modulate receptor binding.

Anticonvulsant Activity :

- Compound 5j (fluorobenzyl-substituted) demonstrated potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, with ED50 values of 54.8 mg/kg and 52.8 mg/kg, respectively, and a high protective index (PI = 9.30) .

- The target compound’s benzyl group may enhance CNS penetration, though its efficacy remains untested.

Anti-inflammatory Activity :

- The pyridinyl-substituted analog in showed 1.28-fold higher activity than diclofenac in a rat formalin edema model, likely via cyclooxygenase-2 (COX-2) inhibition. The target compound’s methoxy group may similarly modulate COX-2 affinity.

Insect Olfactory Receptor Modulation :

- VUAA1 (4-ethylphenyl, 3-pyridinyl substituents) acts as an Orco agonist, while OLC15 (4-butylphenyl, 2-pyridinyl) is an antagonist . The target compound’s benzyl and methoxy groups may sterically hinder interaction with insect receptors compared to smaller substituents.

Biological Activity

The compound 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A triazole ring which contributes to its biological activity.

- A benzyl group that enhances lipophilicity.

- A thioether linkage , which may play a role in its mechanism of action.

- An acetamide moiety , providing additional functionalization.

The molecular formula is , with a molecular weight of approximately 293.37 g/mol.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity through various mechanisms. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures have IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 1.61 ± 1.92 | |

| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |

Antimicrobial Activity

In addition to anticancer properties, this triazole derivative has demonstrated antimicrobial activity:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Mechanism of Action : The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies highlight the biological activity of related triazole compounds:

- Study on Triazole Derivatives : A study involving a series of triazole derivatives reported their effectiveness against resistant strains of bacteria, suggesting that modifications to the triazole ring can enhance activity .

- Antitumor Activity Assessment : Another investigation assessed the antitumor potential of triazole derivatives, finding that specific substitutions on the benzyl group significantly improved cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thione with a chloroacetamide derivative. A typical procedure involves dissolving the triazole-thione in ethanol with aqueous KOH, followed by addition of the chloroacetamide and refluxing for 1 hour. The product is isolated by precipitation in water, filtration, and recrystallization from ethanol . For analogs, substituting the chloroacetamide with other electrophiles (e.g., bromo or iodo derivatives) can modulate reactivity and yield .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzyl, methoxy, and acetamide moieties. The triazole NH2 group typically appears as a broad singlet at ~5.5 ppm .

- IR Spectroscopy : Identify characteristic stretches (e.g., amide C=O at ~1650 cm⁻¹, triazole C-N at ~1550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for ambiguous regions like the triazole-thio linkage .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential toxicity observed in structurally related acetamides .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets of analogous compounds (e.g., N-(4-Methoxyphenyl)acetamide) for tailored protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up or derivative synthesis?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or DMSO to enhance solubility of intermediates, reducing reaction time .

- Catalysis : Add triethylamine (1–2 eq.) to neutralize HCl byproducts during acylation steps, improving reaction efficiency .

- Temperature Control : Microwave-assisted synthesis at 100–120°C can reduce reflux time from hours to minutes while maintaining yields >80% .

Q. How to resolve contradictions between computational models and experimental structural data?

- Methodological Answer :

- Crystallographic Refinement : Re-analyze X-ray data using SHELXL to detect twinning or disorder. For example, the triazole ring’s planarity may deviate due to steric hindrance from the benzyl group, requiring anisotropic displacement parameter adjustments .

- DFT Calculations : Compare optimized geometries (e.g., at B3LYP/6-31G* level) with experimental bond lengths. Discrepancies >0.05 Å suggest crystal packing effects or solvent interactions .

- Cross-Validation : Overlay NMR-derived torsion angles with crystallographic data to identify dynamic conformations in solution .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify the benzyl (e.g., replace with pyridyl or thiophene) or methoxy groups (e.g., ethoxy, nitro) to probe electronic effects .

- Biological Assays : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. For example, triazole-thioacetamides show inhibitory activity against COX-2 (IC50 ~2–10 µM) .

- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites. The acetamide’s carbonyl often forms hydrogen bonds with catalytic residues, while the benzyl group occupies hydrophobic pockets .

Q. How to address low reproducibility in biological activity assays?

- Methodological Answer :

- Purity Verification : Re-characterize batches via HPLC (e.g., C18 column, acetonitrile/water gradient) to ensure >95% purity. Impurities >5% (e.g., unreacted thiol intermediates) can skew IC50 values .

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and DMSO concentration (<1%) across experiments. For cell-based assays, confirm membrane permeability using fluorescence-labeled derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.